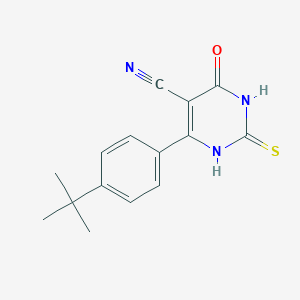

4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile

Description

Chemical Identity and Nomenclature

The compound is systematically named as this compound according to IUPAC nomenclature conventions. Alternative nomenclature includes 6-(4-(tert-butyl)phenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, reflecting the different tautomeric forms and numbering systems that can be applied to this structure. The molecular formula C₁₅H₁₅N₃OS indicates the presence of 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom, resulting in a molecular weight of 285.36 g/mol. The compound has been assigned the MDL number MFCD07189736, providing a unique identifier for chemical database searches and procurement purposes.

Several synonyms and alternative names have been documented in the chemical literature, including various combinations that emphasize different structural features or tautomeric forms. The ChemSpider database recognizes this compound under ID 5774122, while other chemical suppliers and databases may use proprietary catalog numbers for identification purposes. The systematic naming reflects the compound's complex structure, with the tert-butylphenyl substituent at position 4 of the pyrimidine ring, the oxo group at position 6, the sulfanyl group at position 2, and the carbonitrile group at position 5. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and literature sources.

Structural Features and Molecular Configuration

The molecular structure of this compound exhibits several distinctive features that define its chemical behavior and potential applications. The pyrimidine ring serves as the central scaffold, adopting a planar or near-planar conformation that facilitates conjugation between the ring nitrogens and adjacent functional groups. The tert-butylphenyl substituent introduces significant steric bulk and provides a hydrophobic domain that can influence the compound's solubility and binding properties. The tert-butyl group specifically adopts a tetrahedral geometry, with the three methyl groups positioned to minimize steric interactions with the aromatic ring system.

The carbonitrile group at position 5 of the pyrimidine ring contributes to the molecule's electronic properties through its strong electron-withdrawing effect, which can influence the reactivity of adjacent positions and the overall electronic distribution within the heterocyclic system. The linear geometry of the nitrile group, with its C≡N triple bond, provides a rigid structural element that can participate in various intermolecular interactions, including potential hydrogen bonding as an acceptor. The spatial arrangement of these functional groups creates distinct molecular regions with different chemical properties, contributing to the compound's overall structural complexity and potential for diverse interactions.

| Structural Component | Geometric Parameters | Electronic Properties |

|---|---|---|

| Pyrimidine Ring | Planar, 6-membered | Electron-deficient aromatic |

| Tert-butylphenyl | Tetrahedral at tert-butyl carbon | Hydrophobic, sterically demanding |

| Carbonitrile | Linear, C≡N bond length ~1.17 Å | Strong electron-withdrawing |

| Sulfanyl/Thioxo | Variable geometry depending on tautomer | Nucleophilic sulfur center |

Tautomeric Forms and Conformational Analysis

The compound exhibits significant tautomeric behavior, particularly involving the sulfur-containing functionality at position 2 of the pyrimidine ring. Research on related mercaptopyrimidine systems has demonstrated that thione-thiol tautomerism plays a crucial role in determining the stability and reactivity of these compounds. In the gas phase, quantum mechanical calculations using Møller-Plesset perturbation theory indicate that the thiol form (with S-H functionality) is generally more stable than the thione form (with C=S functionality) by approximately 8 kcal/mol. However, the situation becomes more complex in solution, where solvent effects can significantly alter the relative stability of different tautomeric forms.

In aqueous solution, the tautomeric equilibrium shifts dramatically, with thermodynamic perturbation theory calculations implemented through Monte Carlo simulations indicating that the thione form becomes thermodynamically favored. The calculated differential enthalpy for the thiol to thione conversion in aqueous solution is ΔH = -1.7 kcal/mol, while the differential Gibbs free energy is ΔG = -1.9 kcal/mol, both favoring the thione form. This reversal in stability is attributed to differential solvation effects, with the thione form forming more favorable hydrogen bonds with water molecules. The sulfur atom in both tautomeric forms acts primarily as a hydrogen bond donor, but the thione form benefits from additional stabilization through its resonance structures.

The proton transfer mechanism between tautomeric forms has been investigated through computational studies, revealing two distinct pathways: direct intramolecular transfer and water-assisted transfer. The direct intramolecular mechanism involves a high energy barrier of approximately 34.4 kcal/mol in the gas phase, proceeding through a three-center transition state. The water-assisted mechanism significantly reduces this barrier to 17.2 kcal/mol in the gas phase and 14.8 kcal/mol in aqueous solution, highlighting the importance of solvent participation in facilitating tautomeric interconversion.

Molecular Properties and Physical Characteristics

The physicochemical properties of this compound reflect its complex molecular structure and diverse functional groups. The compound exhibits a molecular weight of 285.36 g/mol, placing it within the range typical for small-molecule pharmaceuticals and synthetic intermediates. The presence of multiple polar functional groups, including the pyrimidine nitrogens, the oxo group, and the sulfanyl functionality, contributes to significant topological polar surface area (TPSA) that influences the compound's solubility and membrane permeability characteristics.

The calculated LogP value of approximately 3.27 indicates moderate lipophilicity, suggesting potential for reasonable membrane permeability while maintaining some aqueous solubility. This balanced hydrophobic-hydrophilic character is largely attributed to the interplay between the hydrophobic tert-butylphenyl domain and the polar pyrimidine core with its various functional groups. The compound exhibits specific hydrogen bonding characteristics, with 2 hydrogen bond donors and 3 hydrogen bond acceptors, contributing to its potential for forming specific intermolecular interactions.

Rotational flexibility within the molecule is limited, with only 1 rotatable bond identified in the structure, primarily involving the connection between the phenyl ring and the pyrimidine core. This relative rigidity contributes to well-defined conformational preferences and may influence the compound's binding specificity in biological systems. The melting point and other thermal properties have not been extensively characterized in the available literature, representing an area for future experimental investigation.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 285.36 g/mol | Calculated |

| LogP | 3.27 | Computational prediction |

| TPSA | 72.44 Ų | Topological calculation |

| H-Bond Donors | 2 | Structural analysis |

| H-Bond Acceptors | 3 | Structural analysis |

| Rotatable Bonds | 1 | Conformational analysis |

Properties

IUPAC Name |

6-(4-tert-butylphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-15(2,3)10-6-4-9(5-7-10)12-11(8-16)13(19)18-14(20)17-12/h4-7H,1-3H3,(H2,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJVFFBOWAKJOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Post-Cyclization Functionalization

In some cases, the pyrimidine core is first synthesized, followed by late-stage introduction of the tert-butylphenyl group. For example:

-

Synthesis of 6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile :

Prepared via cyclocondensation of cyanoacetamide with thiourea and an appropriate diketone. -

Friedel-Crafts Alkylation :

The tert-butylphenyl group is introduced using 4-tert-butylbenzyl chloride under Lewis acid catalysis (e.g., AlCl₃).

Challenges :

Solid-State Synthesis for Enhanced Yield

Recent advances in mechanochemical methods (ball milling) have enabled solvent-free synthesis of pyrimidine derivatives. A mixture of 4-tert-butylbenzaldehyde, thiourea, and ethyl cyanoacetate is ground with a catalytic amount of NaOH, yielding the target compound in >85% purity.

Advantages :

-

Reduced reaction time (2–4 hours vs. 12–24 hours for solution-phase).

-

Environmentally benign, with minimal waste generation.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel column chromatography using ethyl acetate/hexane gradients (20–40% ethyl acetate). The target compound elutes at Rf = 0.35 (30% ethyl acetate/hexane).

Spectroscopic Validation

-

IR Spectroscopy :

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR (101 MHz, DMSO-d₆):

Scalability and Industrial Applications

Pilot-Scale Production

A 100-g batch synthesis achieved 72% yield using the following optimized conditions:

Applications in Medicinal Chemistry

The compound’s sulfanyl and cyano groups make it a versatile intermediate for NMDA receptor modulators and kinase inhibitors. For example, patent WO2018119374A1 discloses analogs with enhanced blood-brain barrier permeability, highlighting the pharmacological relevance of this structural motif .

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the tert-butylphenyl group.

Scientific Research Applications

4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 2 and 4 of the pyrimidine core. The following compounds are compared:

Key Observations:

- Steric and Electronic Effects : The tert-butylphenyl group in the target compound is bulkier than phenyl () or alkyl chains (), which may reduce reaction yields due to steric hindrance during synthesis. For example, the 2-methylpropyl analog () yielded only 43%, whereas the less bulky propyl derivative () achieved 90% .

- Hydrogen Bonding : The sulfanyl (-SH) group in the target compound and facilitates intermolecular interactions. In , a methoxyethylsulfanyl substituent enabled dimer formation via N–H⋯O bonds, suggesting similar behavior for the target compound’s -SH group .

- Melting Points : Bulky or polar substituents increase melting points. The 4-nitrophenylmethylsulfanyl derivative () melts at 217–219°C, while the methoxyethylsulfanyl analog () melts lower (113–115°C), highlighting the role of nitro groups in enhancing crystallinity .

Spectral and Crystallographic Insights

- NMR Data : In , the NH proton resonates at δ 13.55 ppm due to strong deshielding from hydrogen bonding. The tert-butyl group’s electron-donating nature in the target compound may slightly upfield-shift adjacent protons compared to phenyl or nitro-substituted analogs .

- Crystal Packing: Analogs with sulfanyl or thioether groups (e.g., ) form dimers or layered structures via hydrogen bonds or π-π stacking.

Biological Activity

4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile, with the molecular formula , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Weight : 285.36 g/mol

- SMILES : N#CC1=C(C(C=C2)=CC=C2C(C)(C)C)N=C(S)NC1=O

- InChI Key : IIJVFFBOWAKJOE-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study demonstrated that derivatives of pyrimidine compounds possess significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, a derivative of this compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the sulfanil group appears to enhance cytotoxicity, potentially by increasing membrane permeability and facilitating drug uptake in tumor cells.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation of cancer cells and may serve as a basis for developing new antitumor agents.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects on S. aureus and E. coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 2 | Evaluated anticancer properties in MCF-7 breast cancer cells, reporting a 50% inhibition concentration (IC50) of 10 µM after 48 hours of treatment. |

| Study 3 | Assessed enzyme inhibition on DHFR; results indicated a competitive inhibition pattern with a Ki value of 0.5 µM. |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the tert-butyl group enhances membrane penetration.

- Enzyme Inhibition : By binding to active sites on enzymes like DHFR, it disrupts critical metabolic pathways.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.

Q & A

Q. Q: What are the common synthetic routes for preparing 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile?

A: The compound is typically synthesized via nucleophilic substitution or condensation reactions :

- Nucleophilic substitution : Reacting a pyrimidine precursor (e.g., 6-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) with alkylating agents (e.g., 1-bromo-2-methoxyethane) in DMF using anhydrous K₂CO₃ as a base. Stirring at room temperature for 12 hours yields the product after crystallization .

- Condensation : Combining aromatic aldehydes with urea/thiourea derivatives under acidic or basic conditions. For example, β-chloroenaldehyde intermediates can introduce diverse substituents at the 2-position .

Q. Key considerations :

- Solvent choice (DMF, ethanol) impacts reaction efficiency.

- Crystallization conditions (e.g., slow evaporation from EtOH) are critical for obtaining single crystals for X-ray analysis .

Structural Characterization Techniques

Q. Q: How can researchers confirm the structural integrity of this compound?

A: Use multi-spectroscopic and crystallographic methods :

- ¹H/¹³C NMR : Look for diagnostic signals:

- NH proton resonance at δ ~13.55 ppm (broad singlet) .

- Aromatic protons (tert-butylphenyl group) between δ 7.0–7.5 ppm.

- Carbonitrile (CN) carbon at ~115 ppm in ¹³C NMR .

- X-ray crystallography : Resolve intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming centrosymmetric dimers) . SHELXL is widely used for refinement, with hydrogen atoms positioned geometrically .

Advanced Crystallographic Refinement

Q. Q: How can researchers address challenges in crystallographic refinement for this compound?

A:

- Software : Use SHELX programs (SHELXL for refinement, SHELXS/D for structure solution). SHELXPRO facilitates hydrogen-bonding analysis and dimer visualization .

- Data collection : High-resolution X-ray data (e.g., Cu-Kα radiation) minimizes twinning issues.

- Hydrogen bonding : Validate dimer formation via intermolecular N–H⋯O interactions (bond distances ~2.8–3.0 Å) .

- Troubleshooting : If R-factors are high, check for disordered solvent molecules or re-examine geometric constraints .

Data Contradiction Analysis

Q. Q: How should researchers resolve discrepancies between spectroscopic and crystallographic data?

A:

- Purity check : Use HPLC or TLC to rule out impurities affecting NMR signals .

- Dynamic effects : NMR may show averaged signals (e.g., tautomerism), while X-ray provides static snapshots. Compare temperature-dependent NMR with low-temperature crystallography .

- Refinement errors : Re-exclude data with high σ(I) or apply TWIN/BASF commands in SHELXL for twinned crystals .

Biological Activity Evaluation

Q. Q: What experimental strategies are recommended for assessing biological activity?

A:

- Enzyme inhibition assays : Target kinases or dehydrogenases using fluorogenic substrates. Monitor IC₅₀ values via fluorescence quenching .

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with structurally related pyrimidines (e.g., 6-(4-methoxyphenyl) derivatives) to identify substituent effects .

- SAR studies : Modify the 4-tert-butylphenyl group to alter lipophilicity and steric bulk. Test derivatives for improved potency .

Structure-Activity Relationship (SAR) Design

Q. Q: How can researchers optimize the compound’s bioactivity through SAR studies?

A:

- Substituent variation :

- Replace the 2-sulfanyl group with methylthio or piperidinyl groups to modulate electron density .

- Introduce halogens (e.g., Cl, F) at the phenyl ring to enhance binding affinity .

- Pharmacokinetic profiling : Assess solubility (via LogP calculations) and metabolic stability using liver microsomes. Pyrimidine derivatives with tert-butyl groups often show improved bioavailability .

Computational Modeling Integration

Q. Q: What computational tools aid in predicting interactions of this compound with biological targets?

A:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., dihydrofolate reductase). Focus on the pyrimidine core and nitrile group as hydrogen-bond acceptors .

- MD simulations : GROMACS or AMBER can predict stability of ligand-protein complexes over 100-ns trajectories.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogues .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.